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Compound of Interest

Compound Name:
3-(4-Fluorophenyl)-2-

methylpropanoic acid

Cat. No.: B1339361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to the limited availability of

published experimental data for this specific molecule, this guide presents predicted

spectroscopic values based on the analysis of the closely related compound, 3-(4-

Fluorophenyl)propanoic acid, and established principles of spectroscopic interpretation. The

information herein is intended to serve as a valuable resource for researchers and

professionals engaged in the synthesis, characterization, and application of this and similar

chemical entities.

Chemical Structure and Properties
IUPAC Name: 3-(4-Fluorophenyl)-2-methylpropanoic acid[1]

CAS Number: 22138-73-4[1]

Molecular Formula: C₁₀H₁₁FO₂[1]

Molecular Weight: 182.19 g/mol [1]

Spectroscopic Data Summary
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The following tables summarize the predicted spectroscopic data for 3-(4-Fluorophenyl)-2-
methylpropanoic acid. These predictions are based on the known data for 3-(4-

Fluorophenyl)propanoic acid and the expected influence of the additional methyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-COOH 10.0 - 12.0 singlet (broad) -

Ar-H (ortho to F) 7.10 - 7.25 triplet ~8.8

Ar-H (meta to F) 6.95 - 7.10 triplet ~8.8

-CH(CH₃)- 2.60 - 2.80 multiplet -

-CH₂-
2.85 - 3.05

(diastereotopic)
multiplet -

-CH₃ 1.15 - 1.30 doublet ~7.0

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Atom Predicted Chemical Shift (δ, ppm)

-COOH 178 - 182

Ar-C (C-F) 160 - 164 (d, ¹JCF ≈ 245 Hz)

Ar-C (quaternary) 135 - 138 (d, ⁴JCF ≈ 3 Hz)

Ar-CH (ortho to F) 129 - 132 (d, ³JCF ≈ 8 Hz)

Ar-CH (meta to F) 115 - 118 (d, ²JCF ≈ 21 Hz)

-CH(CH₃)- 40 - 45

-CH₂- 38 - 42

-CH₃ 15 - 20

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch (Carboxylic Acid) 2500 - 3300 Broad

C-H stretch (Aromatic) 3000 - 3100 Medium

C-H stretch (Aliphatic) 2850 - 3000 Medium

C=O stretch (Carboxylic Acid) 1700 - 1725 Strong

C=C stretch (Aromatic) 1500 - 1600 Medium

C-F stretch 1150 - 1250 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Predicted Fragment Ion

182 [M]⁺ (Molecular Ion)

137 [M - COOH]⁺

109 [C₆H₄F-CH₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for small organic molecules like 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR

A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are

recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse

sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to

simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid compound is placed directly on the ATR crystal,

and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a

range of 4000 to 400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing the mixture into a thin,

transparent disk.

Mass Spectrometry (MS)
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Mass spectra can be obtained using various ionization techniques. For a relatively small and

volatile molecule, Electron Ionization (EI) is a common method. The sample is introduced into

the mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-

charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Data Interpretation
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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